![molecular formula C8H6ClF3 B3116334 4-Chloro-1-(1,1-difluoroethyl)-2-fluorobenzene CAS No. 2157442-74-3](/img/structure/B3116334.png)
4-Chloro-1-(1,1-difluoroethyl)-2-fluorobenzene
Overview
Description
4-Chloro-1-(1,1-difluoroethyl)-2-fluorobenzene is a type of haloalkane, which are compounds that include halogen atoms (fluorine, chlorine, bromine, iodine) and carbon atoms . Haloalkanes are widely used in many areas of chemistry because of their reactivity .
Synthesis Analysis
While specific synthesis methods for 4-Chloro-1-(1,1-difluoroethyl)-2-fluorobenzene are not available, haloalkanes can generally be synthesized through substitution reactions where a halogen atom replaces another atom or group of atoms .Molecular Structure Analysis
The molecular structure of haloalkanes like 4-Chloro-1-(1,1-difluoroethyl)-2-fluorobenzene typically involves a tetrahedral geometry around the carbon atom(s) to which the halogen atom(s) are attached .Chemical Reactions Analysis
Haloalkanes are known for their reactivity. They can undergo nucleophilic substitution reactions, elimination reactions, and reactions with metals .Physical And Chemical Properties Analysis
Haloalkanes are usually colorless, sweet-smelling compounds. They can be gases, liquids, or solids at room temperature, depending on their molar mass .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1-(1,1-difluoroethyl)-2-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-8(11,12)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNSHNMBTNPBJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(1,1-difluoroethyl)-2-fluorobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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